REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][C:4]1[S:5][C:6]([CH3:18])=[CH:7][C:8]=1[CH2:9][C:10](N1CCOCC1)=S.C[OH:20]>>[CH3:3][C:4]1[S:5][C:6]([CH3:18])=[CH:7][C:8]=1[CH2:9][C:10]([OH:20])=[O:1] |f:0.1|
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Name
|
|
Quantity
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21 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
6.7 g
|
Type
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reactant
|
Smiles
|
CC=1SC(=CC1CC(=S)N1CCOCC1)C
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CUSTOM
|
Details
|
After evaporation of the methanol
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Type
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ADDITION
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Details
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the residue is diluted with water
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Type
|
CUSTOM
|
Details
|
The precipitate formed
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Type
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FILTRATION
|
Details
|
is filtered
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Type
|
CUSTOM
|
Details
|
it is chromatographed on a silica gel column
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Type
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WASH
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Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CC1CC(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |